molecular formula C55H98N16O17S B10860621 Unii-wtc2W6jdtu CAS No. 108965-69-1

Unii-wtc2W6jdtu

Cat. No.: B10860621
CAS No.: 108965-69-1
M. Wt: 1287.5 g/mol
InChI Key: RUXJQUSBLROJMB-XYAYNPGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Polymyxin B2 Sulfate is typically produced through a fermentation process involving Bacillus polymyxa. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate and purify the antibiotic.

Industrial Production Methods: In industrial settings, large-scale fermentation is employed to produce Polymyxin B2 Sulfate. The process involves optimizing the growth conditions of Bacillus polymyxa, such as temperature, pH, and nutrient supply, to maximize yield. The antibiotic is then extracted and purified using techniques like ion-exchange chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Polymyxin B2 Sulfate undergoes several types of chemical reactions, including:

    Hydrolysis: The peptide bonds in the cyclic structure can be hydrolyzed under acidic or basic conditions.

    Oxidation: The compound can be oxidized, leading to the formation of various degradation products.

    Substitution: Certain functional groups in the molecule can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: Results in the formation of smaller peptide fragments.

    Oxidation: Leads to the formation of oxidized derivatives of Polymyxin B2 Sulfate.

    Substitution: Produces substituted derivatives with altered functional groups.

Scientific Research Applications

Polymyxin B2 Sulfate has a wide range of applications in scientific research:

Mechanism of Action

Polymyxin B2 Sulfate exerts its effects by binding to the lipopolysaccharides and phospholipids in the outer membrane of Gram-negative bacteria. This binding disrupts the membrane integrity, leading to increased permeability and ultimately cell death. The compound targets the bacterial cell membrane, causing leakage of cellular contents and inhibition of essential cellular functions .

Comparison with Similar Compounds

  • Polymyxin B1 Sulfate
  • Polymyxin E (Colistin)
  • Polymyxin M

Comparison: Polymyxin B2 Sulfate is unique in its specific amino acid sequence and cyclic structure, which contribute to its distinct antimicrobial properties. Compared to Polymyxin B1 Sulfate and Polymyxin E, Polymyxin B2 Sulfate has a slightly different spectrum of activity and potency. Its unique structure allows for specific interactions with bacterial membranes, making it particularly effective against certain strains of Gram-negative bacteria .

Properties

CAS No.

108965-69-1

Molecular Formula

C55H98N16O17S

Molecular Weight

1287.5 g/mol

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid

InChI

InChI=1S/C55H96N16O13.H2O4S/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78;1-5(2,3)4/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79);(H2,1,2,3,4)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+;/m1./s1

InChI Key

RUXJQUSBLROJMB-XYAYNPGCSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O

Canonical SMILES

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Origin of Product

United States

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